Halopemide (CAS 59831-65-1) is a dual phospholipase D (PLD1 and PLD2) inhibitor and dopamine D2 receptor antagonist that has become a critical benchmark compound in lipid signaling and neuropharmacology. Originally developed and clinically evaluated as a psychotropic agent, its well-documented in vivo pharmacokinetic profile and structural versatility make it a highly sought-after precursor and reference standard for medicinal chemistry workflows[1]. Unlike non-specific agents that merely alter lipid product formation, halopemide directly binds and inhibits the PLD enzyme, providing a robust, reproducible pharmacological tool for investigating phosphatidic acid (PA) signaling pathways in cancer invasiveness, inflammation, and neurobiology .
Substituting halopemide with generic primary alcohols (e.g., 1-butanol) or classic butyrophenone neuroleptics (e.g., haloperidol) fundamentally compromises experimental integrity in lipid signaling workflows. Primary alcohols are merely indirect transphosphatidylation agents; they do not halt Phospholipase D (PLD) catalytic turnover, but rather divert it to form lipid artifacts like phosphatidylbutanol, which confounds downstream analysis[1]. Conversely, while haloperidol shares some structural similarities and dopamine antagonism, it lacks the specific PLD1/2 inhibitory action required for targeted lipid signaling blockade [2]. For researchers and medicinal chemists requiring a direct, dual PLD enzyme inhibitor with a clinically validated pharmacokinetic baseline, exact procurement of halopemide is strictly necessary.
In standard biochemical assays, halopemide functions as a direct, dual inhibitor of both PLD1 and PLD2, demonstrating in vitro IC50 values of 220 nM and 310 nM, respectively . In contrast, classic indirect inhibitors like 1-butanol do not inhibit the PLD enzyme itself; instead, they compete with water as a nucleophile to form phosphatidylbutanol, failing to halt the catalytic depletion of phosphatidylcholine [1]. This makes halopemide a necessary pharmacological tool for genuinely arresting PLD activity without introducing lipid artifacts.
| Evidence Dimension | PLD Catalytic Inhibition Mechanism |
| Target Compound Data | Direct inhibition (PLD1 IC50 = 220 nM; PLD2 IC50 = 310 nM) |
| Comparator Or Baseline | 1-butanol (0% direct enzyme inhibition; acts via transphosphatidylation) |
| Quantified Difference | Complete shift from indirect product diversion to direct enzymatic blockade |
| Conditions | In vitro biochemical PLD reconstitution assay |
Procuring halopemide is critical for researchers who need to completely shut down PLD enzymatic turnover rather than merely altering its downstream lipid products.
Halopemide serves as the foundational structural precursor and reference standard for synthesizing next-generation PLD inhibitors. While advanced derivatives like VU0364739 achieve extreme potency (e.g., cellular PLD2 IC50 = 20 nM), halopemide provides the essential unoptimized dual-inhibition baseline (cellular PLD2 IC50 ~300 nM) required to validate structure-activity relationship (SAR) models [1]. Its specific benzimidazolone and fluorophenyl amide moieties act as the reference coordinates for matrix library synthesis [2].
| Evidence Dimension | Cellular PLD2 Inhibition (SAR Baseline) |
| Target Compound Data | Halopemide (Cellular PLD2 IC50 ~ 300 nM) |
| Comparator Or Baseline | Advanced derivative VU0364739 (Cellular PLD2 IC50 = 20 nM) |
| Quantified Difference | ~15-fold potency differential defining the SAR optimization window |
| Conditions | Cellular PLD2 inhibition assay (e.g., Calu-1 or HEK cells) |
Medicinal chemists must procure halopemide as the mandatory baseline control to accurately quantify potency and selectivity gains in newly synthesized PLD analog libraries.
Unlike many high-throughput screening (HTS) hits that fail in vivo due to poor bioavailability, halopemide possesses a highly validated pharmacokinetic profile with proven CNS penetrance. Originally evaluated in clinical trials as a psychotropic agent, halopemide achieves sufficient plasma concentrations to inhibit PLD1/2 in vivo while maintaining a much higher safety threshold against extrapyramidal toxicity compared to classic butyrophenones (halopemide ED50 for apomorphine-induced vomiting = 147 mg/kg vs. haloperidol = 3 mg/kg)[1].
| Evidence Dimension | Neurological Side Effect Threshold (ED50) |
| Target Compound Data | Halopemide (ED50 = 147 mg/kg) |
| Comparator Or Baseline | Haloperidol (ED50 = 3 mg/kg) |
| Quantified Difference | 49-fold higher threshold for inducing neurological side effects |
| Conditions | Apomorphine-induced vomiting model in vivo |
For translational in vivo studies, halopemide offers a rare combination of direct PLD inhibition and clinically validated CNS bioavailability, minimizing the risk of systemic toxicity artifacts.
Halopemide is the mandatory baseline control for medicinal chemistry workflows developing isoform-selective PLD inhibitors. Its specific benzimidazolone and fluorophenyl amide moieties serve as the structural starting point for matrix library synthesis, allowing researchers to accurately quantify SAR improvements in potency and selectivity [1].
In cellular assays evaluating vesicle transport, proliferation, or migration, halopemide replaces indirect transphosphatidylation agents (like 1-butanol). Procuring halopemide ensures true cessation of PLD catalytic activity and prevents the confounding accumulation of artificial lipid products, ensuring high assay reproducibility [2].
Thanks to its extensive clinical trial history and established DMPK profile, halopemide is uniquely suited for translational animal models. It allows researchers to achieve effective in vivo PLD1/2 inhibition with a significantly wider safety margin against severe extrapyramidal side effects compared to classic butyrophenones [3].
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